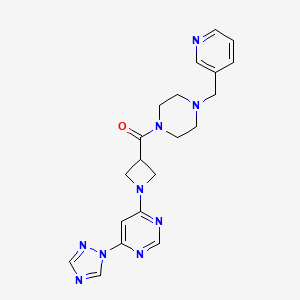
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . This compound is likely to be a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds were synthesized using various techniques, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,2,4-triazole derivatives have been reported in the literature . These compounds are thermally stable, exhibit acceptable densities, and have optimal oxygen balance .科学的研究の応用
Anticancer Activity
The compound’s structure suggests it may have promising anticancer properties. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the described moiety, and evaluated their cytotoxic activities . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated significant cytotoxicity against the Hela cell line, with IC50 values lower than 12 μM. These findings highlight its potential as an anticancer agent.
Antimicrobial and Antiviral Applications
1,2,4-Triazole derivatives have been investigated for their antimicrobial and antiviral properties. The compound’s unique structure may contribute to inhibiting bacterial growth or viral replication . Further studies are needed to explore its efficacy against specific pathogens.
Aromatase Inhibition
Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme, suggesting a potential role in aromatase inhibition . Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production. Investigating its binding modes and mechanism could provide valuable insights.
Agrochemicals and Corrosion Inhibitors
Heterocyclic compounds, including triazoles, find applications in agrochemicals and corrosion inhibitors . While specific data on this compound’s performance in these areas are scarce, its structural features make it an interesting candidate for further exploration.
Photostabilizers and Dyes
Triazole derivatives have industrial applications as photostabilizers and dyes . Although direct evidence for this compound’s use in these contexts is limited, its chemical properties warrant investigation.
Other Potential Applications
Given its nitrogen-containing heterocyclic ring, this compound may exhibit additional pharmacological activities. Researchers should explore its interactions with various targets, such as receptors, enzymes, or metabolic pathways, to uncover novel applications.
作用機序
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Safety and Hazards
将来の方向性
The research on 1,2,4-triazole derivatives is ongoing, and these compounds are being explored as potential anticancer agents . The results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
特性
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBZXYCEDMUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
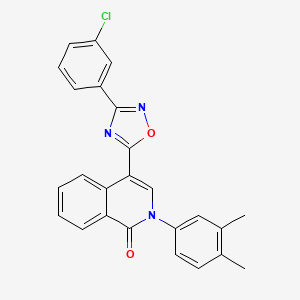

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)

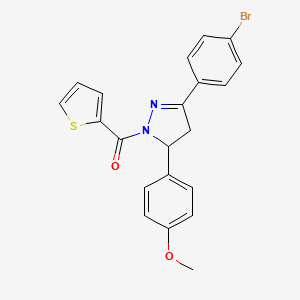
![N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide](/img/structure/B2458882.png)
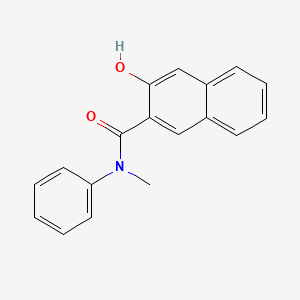
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)
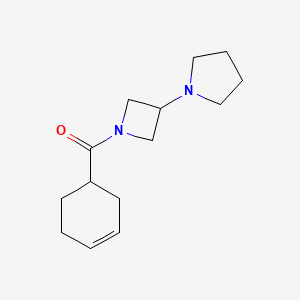
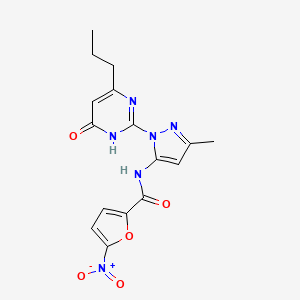

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)
